n-phenyl-3-sulfanylpropanamide
Description
Overview of the Sulfanylpropanamide Class in Medicinal Chemistry
The sulfanylpropanamide moiety represents a versatile structural framework in the design of biologically active molecules. Characterized by a propanamide backbone containing a sulfanyl (B85325) (thiol) group, this class of compounds has garnered attention for its potential to interact with various biological targets. The presence of the sulfur atom is particularly significant, as it can participate in crucial interactions with proteins, including hydrogen bonding and coordination with metal ions in metalloenzymes, thereby influencing the compound's pharmacological profile. smolecule.com
Derivatives of the sulfanylpropanamide core have been explored for a range of therapeutic applications, demonstrating the broad potential of this chemical class. Notably, research has highlighted their promising anticancer and antimicrobial properties. smolecule.com The ability to readily modify the core structure allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Rationale for Academic Research on N-Phenyl-3-sulfanylpropanamide Frameworks
The academic pursuit of this compound and its analogues is driven by several key factors. The compound serves as a valuable lead structure for the development of new therapeutic agents, particularly in the realm of oncology. smolecule.com The N-phenyl group offers a site for further chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced potency and selectivity.
Moreover, the this compound framework acts as a crucial intermediate in organic synthesis. Its versatile chemical nature allows for its incorporation into more complex molecular architectures, aiding in the construction of diverse compound libraries for high-throughput screening and drug discovery programs. smolecule.com The study of its reactivity and interaction with biological targets at a molecular level, often employing techniques like molecular docking, provides fundamental insights into drug design principles. smolecule.com
Historical Context and Evolution of Sulfanylpropanamide Research and Development
The exploration of sulfur-containing compounds in medicine has a long history, with early discoveries like the sulfonamide antibiotics in the 1930s marking a significant turning point in chemotherapy. fluorochem.co.uk While a precise timeline for the emergence of sulfanylpropanamide research is not clearly defined in initial literature, its development can be seen as part of the broader and continuous effort in medicinal chemistry to investigate novel pharmacophores.
The evolution of synthetic methodologies has played a crucial role in advancing research on sulfanylpropanamides. The development of more efficient ways to introduce the sulfanyl group and to modify the propanamide backbone has enabled the synthesis of a greater variety of derivatives for biological evaluation. smolecule.com For instance, the synthesis of this compound itself can be achieved through a multi-step process involving the formation of the propanamide backbone followed by the introduction of the sulfanyl group. smolecule.com
A significant area of development has been the synthesis and evaluation of heterocyclic derivatives of sulfanylpropanamides. For example, research into quinoxaline (B1680401) derivatives has shown promising anticancer activity. nih.govacs.org These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships, a cornerstone of modern drug development. The investigation of these compounds against various cancer cell lines, such as HCT-116 and MCF-7, has provided valuable data on their potential as therapeutic agents. nih.govacs.org
Detailed Research Findings
Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound. One notable study involved the preparation of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides. nih.govacs.org The synthesis was achieved by coupling the corresponding methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate with amino acids or N-alkyl amines. nih.gov The structures of these newly synthesized compounds were confirmed using spectroscopic techniques such as 1H and 13C NMR. nih.gov
The antiproliferative activity of these compounds was tested against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.govacs.org Several of the synthesized derivatives exhibited significant anticancer activity, with some showing higher potency than the reference drug doxorubicin. nih.gov
| Compound | HCT-116 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |
| Derivative 1 | 1.9 | 2.5 |
| Derivative 2 | 3.1 | 4.2 |
| Derivative 3 | 5.4 | 6.1 |
| Doxorubicin (Reference) | 3.23 | Not specified |
| IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. | ||
| Data sourced from studies on quinoxaline derivatives of sulfanylpropanamide. nih.gov |
These findings underscore the potential of the this compound scaffold as a template for the design of novel anticancer agents. The modular nature of the synthesis allows for the systematic exploration of chemical space to identify compounds with improved therapeutic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-3-sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPHRFZMBKXSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144735 | |
| Record name | 3-Mercapto-N-phenylpropionamide | |
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Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
10220-66-3 | |
| Record name | 3-Mercapto-N-phenylpropanamide | |
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| Record name | 3-Mercaptopropionanilide | |
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| Record name | NSC520473 | |
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| Record name | 3-Mercapto-N-phenylpropionamide | |
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| Record name | 3-mercapto-N-phenylpropionamide | |
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| Record name | 3-Mercaptopropionanilide | |
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Synthetic Methodologies for N Phenyl 3 Sulfanylpropanamide and Its Derivatives
General Synthetic Strategies for Sulfanylpropanamides
The construction of the sulfanylpropanamide backbone relies on fundamental organic reactions, primarily focusing on the creation of the amide linkage and the incorporation or modification of the thiol group.
The formation of the amide bond is a cornerstone of synthesizing N-phenyl-3-sulfanylpropanamide. This typically involves the reaction of a carboxylic acid derivative with an amine. smolecule.com While this transformation is common, it often necessitates the use of coupling reagents to activate the carboxylic acid and facilitate the reaction under mild conditions, which is crucial to avoid side reactions, especially when a free thiol group is present. nih.gov
A variety of modern coupling reagents have been developed to improve efficiency and reduce waste. researchgate.net These reagents are designed to work under gentle conditions, preserving sensitive functional groups. organic-chemistry.org For instance, enzymatic methods using amide bond forming ligases are emerging as a green alternative, offering high chemo- and regioselectivity without the need for protecting groups. nih.gov
Common strategies for amide bond formation are summarized below:
| Acyl Donor | Amine Donor | Coupling Method/Reagent | Key Features |
| Carboxylic Acid | Amine/Aniline (B41778) | Carbodiimides (e.g., EDC), Uronium salts (e.g., HATU, COMU), Phosphonium salts (e.g., T3P) | Widely used, mild conditions, but can generate stoichiometric waste. researchgate.netorganic-chemistry.org |
| Acyl Halide | Amine/Aniline | Schotten-Baumann conditions (base) | Highly reactive, often high-yielding, but may not be suitable for sensitive substrates. |
| Ester | Amine/Aniline | Aminolysis | Can require harsh conditions (heat) unless the ester is activated. |
| Carboxylic Acid | Amine/Aniline | Amide Synthases/Ligases | Enzymatic, highly selective, operates in mild aqueous conditions. nih.gov |
The choice of method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. For sulfanylpropanamides, methods that are tolerant of the thiol group (or a protected version) are preferred.
Introducing and modifying the sulfanyl (B85325) group is another critical aspect of the synthesis. Thiol-ene "click" chemistry, for example, provides a mild and robust method for functionalization. nih.gov This reaction involves the addition of a thiol across a double bond, which can be used to attach the sulfur-containing moiety to the propanamide backbone or to further modify the thiol group itself. nih.govrsc.org
Key functionalization strategies include:
Protection/Deprotection: The thiol group is often protected during other reaction steps (like amide formation) to prevent undesired side reactions such as oxidation to disulfides. Common protecting groups for thiols include benzyl, trityl, or acetyl groups, which can be removed under specific conditions.
Thiol-Ene Reaction: This involves the radical or base-catalyzed addition of a thiol to an alkene. It is a highly efficient "click" reaction used for surface functionalization and polymer modification, demonstrating its robustness and compatibility with various functional groups. nih.govyoutube.com
Oxidation: The thiol group can be oxidized to form disulfides, sulfoxides, or sulfones, which changes the chemical properties of the molecule. msu.eduyoutube.com
Targeted Synthesis of this compound Scaffolds
The direct synthesis of the this compound structure can be achieved by several targeted routes.
A common and direct approach to this compound involves the coupling of aniline with 3-mercaptopropanoic acid. This reaction typically requires a coupling agent to facilitate the amide bond formation, similar to the general strategies described previously.
An alternative involves starting with precursors that can be readily converted to the final product. For example, a reaction analogous to the synthesis of N-phenylmaleimide could be envisioned, where a precursor containing the propanoyl structure reacts with aniline. researchgate.net The synthesis might start from materials like itaconic acid and homocysteine thiolactone to build a polyamide backbone with pendant thiol groups. nih.gov
The sulfur atom in this compound is nucleophilic and can be targeted for alkylation and acylation to create a wide range of derivatives. msu.edu Sulfides can react with alkyl halides in a process analogous to the Williamson ether synthesis to form sulfonium (B1226848) salts. youtube.comyoutube.com
This reactivity allows for the introduction of various substituents at the sulfur atom, which can significantly alter the molecule's physical and biological properties.
Table of Alkylation/Acylation Reactions at Sulfur:
| Substrate | Reagent | Product Type |
| This compound (as thiolate) | Alkyl Halide (e.g., CH₃I, BnBr) | S-Alkyl derivative |
| This compound (as thiolate) | Acyl Halide (e.g., CH₃COCl) | S-Acyl derivative (Thioester) |
| This compound | Activated Sulfoxides | Propargylic C-H alkylation products rsc.org |
These reactions expand the chemical diversity of the this compound scaffold.
The Michael addition, or conjugate addition, is a powerful method for forming the carbon-sulfur bond in the 3-position of the propanamide structure. masterorganicchemistry.com This reaction typically involves the addition of a nucleophile, such as a thiol, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comresearchgate.net
In the context of this compound synthesis, two primary routes exist:
Addition of a thiol to an activated alkene: Thiophenol (or a protected version) can be added to N-phenylacrylamide. This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate.
Addition of an amine to an activated alkene: Aniline can be added to 3-sulfanylpropenoic acid or its derivatives.
The Michael reaction is highly versatile and can be performed with a variety of nucleophiles and electrophilic alkenes, known as Michael acceptors. youtube.com The reaction is driven by the formation of a stable C-C or C-S single bond. masterorganicchemistry.com Thia-Michael additions are particularly relevant, where a thiol adds to a quinone or a similar activated system. nih.gov
Spectroscopic and Advanced Structural Elucidation of N Phenyl 3 Sulfanylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. This is achieved by observing the behavior of atomic nuclei in the presence of a strong magnetic field.
¹H NMR spectroscopy would be the initial and one of the most informative experiments performed on N-phenyl-3-sulfanylpropanamide. This technique provides data on the number of different types of protons, their electronic environments, and their proximity to other protons.
Hypothetical ¹H NMR Data Table for this compound: As no experimental data is available, this table represents a hypothetical prediction of the expected signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.5-7.1 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 8.5-9.5 | Singlet (broad) | 1H | Amide proton (NH) |
| ~ 2.8-3.0 | Triplet | 2H | Methylene (B1212753) protons adjacent to sulfur (-CH₂-S) |
| ~ 2.5-2.7 | Triplet | 2H | Methylene protons adjacent to carbonyl (-CH₂-CO) |
The chemical shifts of the aromatic protons would appear in the downfield region (7.1-7.5 ppm). The amide proton would likely be a broad singlet further downfield. The two methylene groups of the propanamide chain would appear as triplets due to coupling with each other. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
Complementing the ¹H NMR, ¹³C NMR spectroscopy provides a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Hypothetical ¹³C NMR Data Table for this compound: As no experimental data is available, this table represents a hypothetical prediction of the expected signals.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 170 | Carbonyl carbon (C=O) |
| ~ 138 | Quaternary aromatic carbon (C-ipso) |
| ~ 129 | Aromatic carbons (C-ortho, C-meta) |
| ~ 124 | Aromatic carbon (C-para) |
| ~ 38 | Methylene carbon adjacent to carbonyl (-CH₂-CO) |
The carbonyl carbon would be the most downfield signal. The aromatic carbons would appear in the typical range of 120-140 ppm. The two aliphatic methylene carbons would be found in the upfield region of the spectrum.
To definitively establish the structure, 2D NMR experiments that reveal correlations between nuclei are essential.
A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the connectivity of the propanamide backbone, showing a cross-peak between the two methylene groups.
An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would include the correlation from the amide proton to the carbonyl carbon and the aromatic carbons, as well as correlations from the methylene protons to the carbonyl carbon and the other methylene group's carbon.
Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Stereochemical Insights
While one-dimensional NMR spectroscopy provides information about the chemical environment and connectivity of atoms through chemical shifts and J-couplings, two-dimensional techniques like NOESY and ROESY are instrumental in probing through-space interactions, which are crucial for determining the three-dimensional structure and preferred conformation of a molecule in solution.
For a molecule like this compound, which has a molecular weight of approximately 181 g/mol , it is considered a small molecule. In this regime, the Nuclear Overhauser Effect (NOE) is typically positive. columbia.edu The NOESY experiment detects these through-space interactions, with the intensity of the cross-peaks being inversely proportional to the sixth power of the distance between the protons (up to about 4-5 Å). columbia.edu
In the case of this compound, a NOESY spectrum would be expected to show correlations between the protons of the phenyl ring and the N-H proton of the amide linkage. This would help to establish the relative orientation of the phenyl group with respect to the propanamide backbone. Furthermore, correlations between the N-H proton and the methylene protons (CH₂) alpha and beta to the carbonyl group would provide insights into the conformation around the amide bond and the flexibility of the ethyl-sulfanyl chain. Should the molecule fall into an intermediate molecular weight range where the NOE is close to zero, the ROESY experiment would be the preferred alternative, as the Rotating-frame Overhauser Effect is always positive regardless of the molecule's tumbling rate. columbia.edu Analysis of these correlations allows for the construction of a conformational model of this compound in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, the key functional groups are the secondary amide, the phenyl ring, and the thiol (sulfanyl) group.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The secondary amide group gives rise to distinct vibrations: the N-H stretch, typically appearing as a single, sharp peak around 3370-3170 cm⁻¹ spectroscopyonline.com; the Amide I band (primarily C=O stretching), which is a strong absorption in the range of 1680-1630 cm⁻¹ spectroscopyonline.com; and the Amide II band (a mix of N-H in-plane bending and C-N stretching), which is found around 1550 cm⁻¹. mdpi.com
The thiol group (-SH) has a characteristic S-H stretching vibration that is typically weak and appears in the region of 2600-2550 cm⁻¹. mdpi.comacs.org The presence of the phenyl group would be confirmed by C-H stretching vibrations for sp² carbons (above 3000 cm⁻¹) and C=C stretching vibrations within the ring, which appear as a series of absorptions in the 1600-1450 cm⁻¹ region. mdpi.comresearchgate.net The aliphatic C-H stretching of the methylene groups in the propanamide chain would be observed between 2960 and 2850 cm⁻¹. mdpi.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |
| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | ~1550 | Medium-Strong |
| Thiol | S-H Stretch | 2600 - 2550 | Weak |
| Phenyl Ring | C-H Stretch (sp²) | 3100 - 3000 | Medium-Weak |
| Phenyl Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Alkane | C-H Stretch (sp³) | 2960 - 2850 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₁NOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The protonated molecule, [M+H]⁺, would be the species commonly observed in techniques like electrospray ionization (ESI).
The use of an Orbitrap or a Time-of-Flight (TOF) mass analyzer allows for the necessary high resolution to distinguish between ions of the same nominal mass but different elemental compositions. nih.govanalytik-jena.in The experimental mass obtained from an HRMS instrument, such as a micrOTOF-QII, would be compared to the theoretical value to confirm the molecular formula. nih.gov
Table 2: Theoretical Exact Mass for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₉H₁₂NOS⁺ | 182.0634 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are then analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov
For protonated this compound, collision-induced dissociation (CID) would lead to the cleavage of the molecule's most labile bonds. Studies on closely related N-phenyl-3-(phenylthio)propanamides have shown that the fragmentation is complex and can involve the formation of an ion-neutral complex (INC). nih.gov Upon collisional activation, the initial proton, likely on the carbonyl oxygen, can transfer to the amide nitrogen or the sulfur atom. Dissociation of the amide C-N bond is a major pathway. This can lead to the formation of a key fragment corresponding to protonated aniline (B41778) (C₆H₅NH₃⁺) at m/z 94. nih.gov Another significant fragmentation pathway involves the cleavage of the C-S bond. The fragmentation of fentanyl, which contains an N-phenylpropanamide moiety, also shows a characteristic neutral loss of N-phenylpropanamide. researchgate.netwvu.edu
Table 3: Potential Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Proposed Neutral Loss |
|---|---|---|---|
| 182.06 | [C₆H₅NH₃]⁺ | 94.06 | C₃H₆OS |
| 182.06 | [C₃H₅OS]⁺ | 89.01 | C₆H₇N (Aniline) |
| 182.06 | [C₉H₁₀NO]⁺ | 148.08 | H₂S |
The choice of ionization technique is critical for the successful analysis of a compound by mass spectrometry. For a molecule like this compound, which possesses polar functional groups (amide) and is amenable to protonation, "soft" ionization techniques are ideal as they minimize in-source fragmentation and produce abundant molecular ions.
Electrospray Ionization (ESI) is a particularly suitable method. nih.gov In ESI, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This technique is highly efficient for polar and thermally labile molecules.
Another relevant technique is Atmospheric Pressure Chemical Ionization (APCI). APCI is often used for molecules that are less polar than those typically analyzed by ESI. researchgate.net In APCI, a heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange reactions. The development of dual sources that can perform both ESI and APCI offers versatility in analyzing complex mixtures containing compounds of varying polarities. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and oxygen) in a compound. azom.comaccessengineeringlibrary.com This method serves as a crucial check for the purity and elemental composition of a synthesized sample, complementing the data obtained from mass spectrometry.
The most common method for determining C, H, N, and S content is combustion analysis. azom.com A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated, typically by gas chromatography, and quantified using a thermal conductivity detector. azom.com The presence of both nitrogen and sulfur in this compound can be reliably determined with modern elemental analyzers, sometimes requiring specific additives to ensure complete combustion. analytik-jena.inresearchgate.net The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₉H₁₁NOS).
Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁NOS)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 59.63 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.12 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.73 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.83 |
| Sulfur | S | 32.06 | 1 | 32.06 | 17.69 |
| Total | 181.253 | 100.00 |
Lack of Specific Data for this compound in Scientific Literature
An exhaustive search of scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound this compound concerning its solid-state structure and chiral properties. Despite extensive investigation into related compounds and general principles of stereochemistry, no direct X-ray crystallographic analysis or detailed chiral separation and characterization for this compound could be located in the available scientific literature.
Researchers have synthesized and characterized a variety of N-phenylpropanamide derivatives containing sulfur at different positions. For instance, a series of 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides have been synthesized and analyzed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and EI-MS. However, these studies did not include X-ray crystallography to determine the precise three-dimensional arrangement of atoms in the solid state.
Similarly, while the stereochemical analysis of various chiral compounds, including those with amide functionalities and sulfur-containing side chains, is a well-established field of study, specific methodologies and results for the enantiomers of this compound are not documented. General techniques for chiral separation, such as preferential crystallization and chromatography, are widely applied to a range of molecules. However, the successful application and specific parameters for resolving the enantiomers of this compound have not been reported.
Due to the absence of this fundamental data, the following sections on X-ray crystallography and chiral analysis for this compound cannot be populated with the detailed research findings and data tables as requested. The scientific community has yet to publish research that would provide the necessary information to fulfill these specific requirements.
Therefore, the subsequent sections remain unwritten, pending the future publication of relevant experimental studies on this compound.
Computational Chemistry and Cheminformatics Investigations of N Phenyl 3 Sulfanylpropanamide
Quantum Chemical Calculations (QM) on N-Phenyl-3-sulfanylpropanamide
Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to compute the properties of molecules. These calculations provide fundamental information about the geometric and electronic nature of a compound.
Studies on similar organic molecules often utilize DFT methods, such as B3LYP, combined with a basis set like 6-311G++(d,p) or 6-311G**, to perform geometry optimization and calculate thermodynamic and electronic parameters. nih.govresearchgate.netmdpi.com For this compound, a DFT analysis would reveal the most stable three-dimensional conformation by finding the lowest energy state. From this optimized structure, key descriptors of chemical reactivity, including chemical potential, hardness, softness, and electrophilicity, can be calculated to predict how the molecule will behave in chemical reactions. nih.govresearchgate.net
While specific DFT studies on this compound are not detailed in the available literature, the table below illustrates the typical thermodynamic parameters that would be calculated from such an analysis, based on findings for analogous compounds.
Table 1: Illustrative Calculated Thermodynamic Parameters for a Molecule via DFT (Note: This table is a representative example of data generated in a DFT study.)
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | -516.105559 | Hartrees |
| Enthalpy | -516.109231 | Hartrees |
| Gibbs Free Energy | -591.343290 | Hartrees |
| Dipole Moment | 2.5 | Debye |
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. espublisher.comresearchgate.net For this compound, the FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the regions most likely to participate in electron donation and acceptance.
Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This table provides an example of FMO data. Values are for illustrative purposes based on similar molecules.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.1375 |
| LUMO Energy | -1.8057 |
| HOMO-LUMO Energy Gap (ΔE) | 4.3318 |
| Ionization Potential (I) | 6.1375 |
| Electron Affinity (A) | 1.8057 |
| Hardness (η) | 2.1659 |
| Softness (σ) | 0.4617 |
| Electronegativity (χ) | 3.9716 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is highly effective for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions like hydrogen bonding. researchgate.netrsc.org An MEP map displays the electrostatic potential on the surface of a molecule using a color spectrum.
Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. researchgate.netuni-muenchen.de Neutral regions are often shown in green. For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the thiol group, identifying these as primary sites for electrophilic interaction. The hydrogen atom of the amide (N-H) and thiol (S-H) groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.
Molecular Docking Studies of this compound with Biological Targets
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.net This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. Given that this compound has been noted for its potential antimicrobial properties, molecular docking could be employed to investigate its interaction with specific bacterial or fungal protein targets. smolecule.com
Ligand-protein interaction profiling involves a detailed analysis of the non-covalent interactions between a ligand and the amino acid residues within the binding site of a protein. nih.govnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are crucial for the stability of the ligand-protein complex.
For this compound, a docking study would profile these interactions. Based on its structure, the following interactions could be anticipated:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). The thiol group (S-H) can also act as a hydrogen bond donor. These groups could form critical hydrogen bonds with polar amino acid residues in a protein's active site.
Hydrophobic Interactions: The phenyl ring is a large, nonpolar moiety that can engage in significant hydrophobic and van der Waals interactions with nonpolar residues like alanine, valine, and leucine.
Pi-Stacking: The aromatic phenyl ring can also participate in pi-pi stacking or pi-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. nih.govarxiv.org This affinity is quantified using scoring functions, which are mathematical models that estimate the free energy of binding. researchgate.net The output is typically a score, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
Table 3: Illustrative Molecular Docking Results for this compound (Note: This table is a hypothetical representation of docking results.)
| Protein Target | PDB ID | Scoring Function | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Penicillin-Binding Protein (Example) | 3VSL | MolDock Score | -7.40 | TYR-159, SER-120, ASN-161 |
| Fungal Lanosterol 14α-demethylase (Example) | 5V5Z | AutoDock Vina | -8.10 | HIS-377, TYR-132, MET-508 |
Analysis of Molecular Recognition and Binding Modes
The understanding of how this compound interacts with biological targets at a molecular level is crucial for elucidating its potential pharmacological or other functional roles. Such analyses typically involve the examination of various non-covalent interactions that stabilize the ligand-receptor complex.
Hydrogen Bonding Interactions
Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. For this compound, the amide group (-NH-C=O) and the sulfanyl (B85325) group (-SH) are potential hydrogen bond donors and acceptors. The nitrogen and oxygen atoms of the amide can act as hydrogen bond acceptors, while the amide hydrogen and the sulfur-bound hydrogen can act as donors. However, specific studies detailing the hydrogen bonding patterns of this compound with specific protein residues are not readily found in the reviewed literature.
Hydrophobic Interactions
The phenyl group of this compound provides a significant hydrophobic moiety. This region of the molecule would be expected to form favorable interactions with nonpolar amino acid residues within a protein's binding pocket, such as leucine, isoleucine, and valine. These interactions are driven by the hydrophobic effect and are fundamental to the stability of the binding complex. Detailed computational studies quantifying the contribution of these hydrophobic interactions for this compound are currently lacking.
Pi-Stacking and Other Aromatic Interactions
The aromatic phenyl ring in this compound can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein. These interactions, which can be either face-to-face or edge-to-face, contribute significantly to binding affinity and specificity. While the potential for such interactions is clear from the molecule's structure, specific computational analyses of π-stacking involving this compound are not documented in the available literature.
Molecular Dynamics (MD) Simulations of this compound Complexes
Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. Such simulations could provide invaluable insights into the conformational flexibility of this compound and the stability of its interactions with binding partners.
Conformational Dynamics and Stability Analysis
MD simulations would allow for the exploration of the conformational landscape of this compound both in its free state and when bound to a receptor. This would reveal the most stable conformations and the flexibility of the propanamide linker. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories would provide quantitative measures of the stability of the ligand-protein complex. At present, no such simulation data for this compound complexes have been published.
Solvent Effects and Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA)
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy of a ligand to a protein from MD simulation snapshots. These calculations dissect the binding energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies. This provides a detailed thermodynamic profile of the binding event. The application of these methods to this compound complexes would offer a quantitative prediction of its binding affinity, but such studies have not been reported.
Pharmacophore Modeling and Virtual Screening Based on this compound Scaffolds
When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are particularly useful. nih.gov A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.net
For the this compound scaffold, a pharmacophore model would be generated by superimposing a set of active analogues and identifying their common chemical features. For example, a study on N3-phenylpyrazinones developed a six-point pharmacophore model that included two hydrogen bond acceptors, one donor, two hydrophobic regions, and one aromatic ring. nih.gov
Once a pharmacophore hypothesis is validated, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophore. mdpi.comnih.gov This process can rapidly identify diverse new scaffolds that are likely to be active, significantly accelerating the hit-finding stage of drug discovery. nih.govsemanticscholar.org Hits from virtual screening would then be subjected to experimental testing to confirm their activity.
De Novo Design Strategies for Novel Sulfanylpropanamide Structures
De novo design is a computational strategy for creating entirely new molecules with desired properties, rather than modifying existing ones. numberanalytics.com This can be done either with or without knowledge of the target's 3D structure.
Structure-Based De Novo Design: If the structure of the biological target is known, algorithms can "grow" a molecule within the binding site, piece by piece, optimizing its fit and interactions with the receptor.
Ligand-Based De Novo Design: In the absence of a receptor structure, algorithms can use information from known active ligands. Strategies include molecular fragmentation and reassembly, where existing molecules are broken down into fragments that are then recombined in novel ways to create new structures. numberanalytics.com Evolutionary algorithms can also be used to "evolve" a population of molecules towards a desired activity profile.
For the sulfanylpropanamide framework, de novo design could be employed to explore novel chemical space. By defining the this compound core as a starting fragment or constraint, these algorithms could generate diverse and synthetically accessible derivatives with optimized properties, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.govmdpi.comnih.gov
Biological Activity and Mechanism of Action Studies of N Phenyl 3 Sulfanylpropanamide and Its Derivatives
Enzymatic Inhibition Studies of Sulfanylpropanamides
Derivatives of sulfanylpropanamide have been the subject of various enzymatic inhibition studies, demonstrating a breadth of activity that suggests potential therapeutic applications. The core structure allows for a variety of substitutions, which significantly influences the potency and selectivity of these compounds against different enzymes.
Inhibition of Specific Enzyme Classes
Research into the enzymatic inhibition of N-phenyl-3-sulfanylpropanamide derivatives has been concentrated on several important classes of enzymes, including urease, α-glucosidase, cholinesterases, carbonic anhydrases, and xanthine (B1682287) oxidase.
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of this enzyme is a key strategy in the management of infections caused by such organisms. While direct studies on this compound are not available, related N-aryl and N-phenyl derivatives have shown significant urease inhibitory activity.
For instance, a series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and evaluated for their urease inhibitory potential. All synthesized compounds in this particular study demonstrated strong inhibitory activity, with IC50 values ranging from 9.8 to 20.7 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.3 ± 0.031 µM). nih.gov The most potent compound in this series, 5k, exhibited an IC50 value of 9.8 ± 0.023 µM. nih.gov Molecular docking studies of this compound suggested that it interacts with key amino acid residues in the active site of the urease enzyme. nih.gov
Similarly, other studies on furan (B31954) chalcone (B49325) scaffolds bearing a phenyl group have also reported promising urease inhibition, with some derivatives showing greater efficacy than thiourea. semanticscholar.org For example, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one showed IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively. semanticscholar.org
Table 1: Urease Inhibition by N-Phenyl Derivatives
| Compound Class | Most Potent Derivative | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|---|
| 1,2-Benzothiazine-N-arylacetamides | Compound 5k | 9.8 ± 0.023 | 22.3 ± 0.031 |
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Research into the α-glucosidase inhibitory activity of this compound itself is not currently available. However, studies on structurally related N-phenyl acetamide (B32628) derivatives have been conducted.
A series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Many of these compounds displayed significant inhibition, with IC50 values ranging from 45.26 ± 0.03 to 491.68 ± 0.11 µM, comparing favorably to the standard drug acarbose (B1664774) (IC50 = 750.1 ± 0.23 µM). nih.gov The most potent compounds in this series were 11j and 11i, with IC50 values of 45.26 ± 0.03 µM and 46.25 ± 0.89 µM, respectively. nih.gov Kinetic studies revealed that compound 11j acts as a competitive inhibitor. nih.gov
Table 2: α-Glucosidase Inhibition by N-Phenylacetamide Derivatives
| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |
|---|---|---|
| Derivative 11j | 45.26 ± 0.03 | 750.1 ± 0.23 |
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov They are used in the treatment of conditions such as Alzheimer's disease. While there is no direct data on this compound, derivatives containing the N-phenyl moiety have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A study on N-phenylsulfonamide derivatives showed significant inhibitory profiles against both AChE and BChE. nih.gov For instance, one derivative (compound 8) showed potent inhibition of both enzymes with Ki values of 31.5 ± 0.33 nM for AChE and 24.4 ± 0.29 nM for BChE. nih.gov Another study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which contain an N-phenylcarbamoyl group, reported weak to moderate inhibition of both cholinesterases, with IC50 values for AChE in the range of 38-90 µM. nih.gov
Table 3: Cholinesterase Inhibition by N-Phenyl Derivatives
| Compound Class | Derivative | Target Enzyme | Inhibition (Ki or IC50) |
|---|---|---|---|
| N-Phenylsulfonamides | Compound 8 | AChE | 31.5 ± 0.33 nM (Ki) |
| N-Phenylsulfonamides | Compound 8 | BChE | 24.4 ± 0.29 nM (Ki) |
| Salicylanilide (Thio)carbamates | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM (IC50) |
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
Derivatives of this compound, specifically N-(3-sulfamoylphenyl)propanamide/benzamide (B126) derivatives, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.gov One of the propanamide derivatives, P4, was identified as a highly effective inhibitor with Ki constants of 0.22 ± 0.01 µM against hCA-I and 0.33 ± 0.05 µM against hCA-II. nih.gov Additionally, N-phenylsulfonamide derivatives have also been shown to be potent inhibitors of CA I and CA II, with some compounds exhibiting Ki values in the nanomolar range. nih.gov
Table 4: Carbonic Anhydrase Inhibition by N-Phenylpropanamide and N-Phenylsulfonamide Derivatives
| Compound Class | Derivative | Target Enzyme | Inhibition (Ki) |
|---|---|---|---|
| N-(3-sulfamoylphenyl)propanamides | P4 | hCA-I | 0.22 ± 0.01 µM |
| N-(3-sulfamoylphenyl)propanamides | P4 | hCA-II | 0.33 ± 0.05 µM |
| N-Phenylsulfonamides | Compound 8 | CA I | 45.7 ± 0.46 nM |
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Consequently, XO inhibitors are a cornerstone in the management of these conditions.
While no studies have directly assessed the XO inhibitory activity of this compound, research on N-phenyl aromatic amide derivatives has identified them as a promising class of XO inhibitors. researchgate.net Through extensive structure-activity relationship (SAR) studies, a derivative, N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r), was identified as a highly potent XO inhibitor with an IC50 value of 0.028 µM, which is comparable to the potent XO inhibitor topiroxostat (B1683209) (IC50 = 0.017 µM). researchgate.net
Table 5: Xanthine Oxidase Inhibition by N-Phenyl Aromatic Amide Derivatives
| Compound | IC50 (µM) | Standard (Topiroxostat) IC50 (µM) |
|---|
Receptor Binding and Modulation Studies (In Vitro and Non-Human In Vivo)
Dopamine (B1211576) Receptor Subtype Selectivity
The structural similarity of certain this compound derivatives to known dopamine receptor ligands has prompted investigations into their selectivity, particularly for the D2 and D3 receptor subtypes. These receptors share significant amino acid sequence homology, making the development of subtype-selective ligands a challenge.
Research into N-phenylpiperazine analogs, which incorporate a related N-phenyl structural motif, has shown that it is possible to achieve high selectivity for the D3 receptor over the D2 receptor. nih.gov The ability of some N-phenylpiperazine benzamides to bind with high selectivity to the D3 subtype is attributed to the N-phenylpiperazine portion occupying the orthosteric binding site, while the benzamide part interacts with a unique secondary binding site (SBS) present in the D3 receptor. nih.gov For instance, the compound LS-3-134 demonstrates over 150-fold greater binding selectivity for the D3 versus the D2 receptor and functions as a partial agonist. nih.gov Another derivative, WW-III-55, while having a moderate binding affinity for D3 receptors (approximately 20 nM Ki), exhibits a remarkable >800-fold selectivity over the D2 receptor. nih.gov
A study on 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs identified a compound (6a) with nanomolar affinity for the human D3 receptor and around 500-fold selectivity over the D2 receptor. nih.gov This high degree of selectivity is often attributed to the ability of these larger ligands to bind in a bitopic manner, engaging with both the primary binding pocket and an extracellular loop region that differs between the D2 and D3 subtypes. nih.govnih.gov The binding cavity in the D2 receptor is comparatively shallower than in the D3 receptor, which may explain the enhanced affinity of some larger ligands for the D3 subtype. nih.gov
Table 1: Dopamine Receptor Subtype Selectivity of N-Phenylpiperazine Analogs This table is interactive. You can sort and filter the data.
| Compound | D3 Ki (nM) | D3 vs. D2 Selectivity (fold) | Receptor Activity |
| LS-3-134 | 0.17 | >150 | Partial Agonist (35%) |
| WW-III-55 | ~20 | >800 | Strong Partial Agonist (68%) |
| Compound 6a | Nanomolar range | ~500 | Not specified |
Adenosine (B11128) Receptor Binding Affinity and Specificity
Derivatives containing a phenyl group have also been evaluated for their interaction with adenosine receptors (A1, A2A, A2B, and A3). Structure-activity relationship studies on xanthine derivatives have shown that the inclusion of an 8-phenyl substituent significantly increases potency. nih.gov Further substitutions on this phenyl ring can augment this effect. nih.gov
For example, pyrazolo[3,4-d]pyridazine derivatives have been designed as adenosine receptor (AR) ligands. The introduction of a 3-phenyl group, along with other substitutions, led to the creation of compound 10b, a potent antagonist with high affinity for the human A1 and A3 receptors (21 nM and 55 nM, respectively) and a lower affinity for the A2B receptor (1.7 µM). researchgate.net In contrast, replacing the 3-phenyl group with a 3-isopropyl group resulted in a significant loss of affinity, highlighting the importance of the phenyl moiety for binding. researchgate.net
Non-xanthine antagonists have also been developed. The triazoloquinazoline CGS 15943, a non-xanthine antagonist, demonstrates high affinity for brain adenosine receptors, with an IC50 of 5 nM. smolecule.com The binding of this compound was competitively inhibited by other adenosine antagonists, with 8-phenyltheophylline (B1204217) showing high potency. smolecule.com
Table 2: Binding Affinity of Phenyl-Containing Derivatives at Adenosine Receptors This table is interactive. You can sort and filter the data.
| Compound | Target Receptor(s) | Binding Affinity (Ki or IC50) | Compound Class |
| Compound 10b | A1, A3 | 21 nM (A1), 55 nM (A3) | Pyrazolo[3,4-d]pyridazine |
| CGS 15943 | A1 | 5 nM (IC50) | Triazoloquinazoline |
| 8-Phenyltheophylline | A1 | Potent inhibitor | Xanthine |
CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is another target for which this compound-related structures have shown activity. Structure-activity relationship (SAR) studies on a series of 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes identified them as potent CCR5 antagonists. ontosight.ai The optimization of this series led to the synthesis of a spiro-indanone derivative with an IC50 value of 5 nM. ontosight.ai
Further research on related non-spiro piperidine (B6355638) derivatives also yielded potent CCR5 antagonists. asianpubs.org These studies culminated in the discovery of (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide, which was identified as a potent CCR5 antagonist with an IC50 of 10 nM. asianpubs.org These findings underscore the potential of the N-phenylsulfonylamino scaffold as a core element in the design of effective CCR5 inhibitors.
Table 3: CCR5 Antagonistic Activity of N-Phenylsulfonylamino Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Key Structural Feature | IC50 (nM) |
| Spiro-indanone derivative | 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane | 5 |
| Spiro-dihydrobenzthiophene derivative | (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]... | 10 |
Cellular Pathway Modulation by Sulfanylpropanamides
The biological effects of sulfanylpropanamides are mediated through their interaction with and modulation of various cellular pathways. Investigations have focused on both broad biochemical pathway alterations and specific molecular interactions.
Investigation of Biochemical Pathway Alterations
Derivatives of N-phenylsulfonamide have been shown to act as inhibitors of specific enzymes, thereby altering their respective biochemical pathways. A study focusing on N-phenylsulfonamide derivatives synthesized from aniline (B41778) revealed potent inhibitory activity against carbonic anhydrase (CA) isoenzymes (CA I and CA II) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE). ontosight.ai Certain compounds in the series demonstrated highly active inhibition profiles, with Ki values in the nanomolar range for these enzymes. ontosight.ai For example, one derivative showed a Ki of 45.7 nM for CA I, while another showed a Ki of 33.5 nM for CA II. ontosight.ai The same study identified potent inhibitors for AChE (Ki of 31.5 nM) and BChE (Ki of 24.4 nM). ontosight.ai Such enzyme inhibition represents a direct modulation of key physiological pathways.
Antimicrobial Activities of Sulfanylpropanamides
The antimicrobial properties of compounds structurally related to this compound, such as sulfonamides and sulfanilamides, have been a subject of significant research. These compounds are known to interfere with essential metabolic pathways in microorganisms.
Sulfonamide derivatives function as antimicrobials by inhibiting folic acid synthesis, a pathway crucial for the production of nucleic acids and subsequent cell division in bacteria. The introduction of different chemical groups to the core structure can significantly alter the antimicrobial potency. For example, in a study of sulfonamide derivatives tested against clinical isolates of Staphylococcus aureus, the presence of an electron-withdrawing group on the phenyl ring was found to remarkably increase antimicrobial activity. Two such compounds, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid, showed strong inhibition against S. aureus.
The physicochemical properties of these derivatives, such as the acid dissociation constant (pKa), play a dominant role in their antimicrobial activity, while hydrophobicity appears to be of minor importance for in vitro activity. Other related structures, such as 3-amino sulphonyl[3´-chloro-4´-(substituted phenyl)-2´-oxo azetidine]indole derivatives, have also demonstrated moderate to good antimicrobial activity.
Table 4: Antimicrobial Activity of Related Sulfonamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Target Organism(s) | Key Finding |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (including MRSA) | Strong inhibition; more effective than oxacillin (B1211168) against some MRSA isolates. |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | Strong inhibition observed. |
| 3-Aminosulphonyl [3´-chloro-4´-(4-nitrophenyl)-2´-oxo azetidine]indole | Bacteria and Fungi | Moderate to good antimicrobial activity. |
Antibacterial Spectrum and Efficacy
Derivatives of this compound have demonstrated notable antibacterial properties, although the activity of the parent compound itself is less documented. Research has focused on structurally related molecules where modifications to the core structure have led to significant antibacterial efficacy.
One such derivative, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), has shown effectiveness against nosocomial pathogens. Studies have reported its minimum inhibitory concentrations (MICs) against various bacterial strains. For instance, the MIC of PSPC against Staphylococcus aureus was found to be 4 μg/ml and against Enterococcus faecium it was 8 μg/ml. Its activity against Gram-negative bacteria such as Klebsiella pneumoniae (64 μg/ml) and Acinetobacter baumannii (32 μg/ml) was weaker. However, the efficacy of PSPC against these Gram-negative strains was significantly enhanced when used in combination with an efflux pump inhibitor like phenylalanine arginyl β-naphthylamide (PAβN). nih.gov A sulfide (B99878) analogue of PSPC showed no antibacterial activity, highlighting the importance of the sulfonyl group for its mechanism of action. nih.gov
Another class of related compounds, N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, has been synthesized and evaluated for their potential to inhibit pathogenic bacterial strains. These derivatives were tested against Bacillus subtilis and Escherichia coli, with some compounds showing promise as suitable inhibitors of these bacteria. nih.gov
Furthermore, research into this compound (also referred to as 3-Mercapto-N-phenylpropionamide) suggests it may inhibit the growth of various bacterial strains, including Streptococcus mutans, a key bacterium implicated in dental cavities. smolecule.com
Table 1: Antibacterial Activity of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)
| Bacteria | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecium | 8 |
| Klebsiella pneumoniae | 64 |
| Acinetobacter baumannii | 32 |
| Pseudomonas aeruginosa | >64 |
| Enterobacter spp. | >64 |
Data sourced from nih.gov
Antifungal Efficacy
The antifungal potential of this compound and its derivatives has also been a subject of investigation. Studies on 3-Mercapto-N-phenylpropionamide indicate its ability to inhibit the growth of fungal pathogens like Candida albicans. smolecule.com
In a broader context, derivatives such as N'-phenylhydrazides have been designed and synthesized to explore their antifungal activities. A study involving fifty-two N'-phenylhydrazide derivatives tested against five strains of C. albicans revealed that many of the compounds exhibited varying degrees of antifungal activity. Notably, some of these compounds showed better inhibitory activity against fluconazole-resistant strains of C. albicans than fluconazole (B54011) itself. mdpi.com For example, compounds designated as A11, B14, and D5 were identified as having particularly promising antifungal potential. mdpi.com Further investigation into the mechanism of action for compound A11 suggested that it induces the production of free radicals and reactive oxygen species in the fungus, leading to damage of the mycelium morphology. mdpi.com
Phenylpropanoid derivatives have also been studied for their structure-activity relationships concerning antifungal potency. It was found that antifungal activity was largely related to the p-alkyl chain length and the presence of a methoxy (B1213986) group, while the double bond in the propenyl group was less critical for potency but was associated with the inhibition of drug efflux. smolecule.com
Anti-inflammatory Properties
Several derivatives of this compound have been evaluated for their anti-inflammatory effects. A series of phenyl sulfonamide derivatives were designed based on the structure of an anti-inflammatory prototype, LASSBio-468. Among the synthesized analogues, the tetrafluorophthalimide (B2386555) derivative LASSBio-1439 demonstrated an in vitro anti-TNF-α effect comparable to thalidomide. nih.gov Its metabolite, LASSBio-1454, also showed significant in vitro and in vivo anti-inflammatory activity in a murine model of pulmonary inflammation. nih.gov
In another study, novel phenylpropanoid esters were synthesized and screened for their anti-inflammatory effects. One of the analogues, (E)-3-(3,4-dihydroxyphenyl)-2-oxopropyl 3-(4-methoxyphenyl)acrylate, showed a strong suppressive effect on LPS-induced TNF-α production in primary blood macrophages. researchgate.net This compound also demonstrated a greater suppressive effect on nitric oxide production in RAW264.7 and BV-2 cells compared to other tested analogues. researchgate.net
Furthermore, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and all were found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov Sulfonamide derivatives of gallic acid, such as 3,4,5-TMBS and 3,4,5-THBS, have also demonstrated significant anti-inflammatory activity, comparable to ibuprofen (B1674241) in protein denaturation and COX-2 inhibition assays. mdpi.com
Antioxidant Activities
The antioxidant properties of various propanamide derivatives have been a significant area of research. A study on N-H and N-substituted indole-3-propanamide derivatives investigated their efficiency against superoxide (B77818) anion (O2•−) and lipid peroxidation. Several of these derivatives showed significant inhibition of O2•−, in the range of 94-100%. nih.gov The N-H indole-3-propanamide derivatives, in particular, exhibited a strong inhibitory effect on lipid peroxidation levels. nih.gov
Similarly, novel phenylalanine carboxamide derivatives bearing a sulfonamide functionality have been synthesized and evaluated for their antioxidant properties. Computational and in vitro studies suggested that these compounds exhibit effective antioxidant action. researchgate.net
Diphenylpropionamide derivatives have also been synthesized and tested for their in vitro antioxidant activity. This was evaluated by measuring the scavenging of the ABTS radical and estimating the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. nih.gov
In a study of gallic acid derivatives, 3,4,5-THBS, which retains hydroxyl groups, exhibited significant concentration-dependent antioxidant activity. mdpi.com In contrast, the methylated derivative, 3,4,5-TMBS, showed negligible direct antioxidant effects, but its antioxidant activity markedly increased after metabolism by the enzyme CYP2D6, which is involved in O-demethylation. mdpi.com This suggests that 3,4,5-TMBS may act as a prodrug that is converted to an active antioxidant form in the body. mdpi.com
Table 2: Antioxidant Activity of Indole-3-Propanamide Derivatives
| Compound | Inhibition of O2•− (%) | Inhibition of Lipid Peroxidation (%) |
|---|---|---|
| Compound 5 | Significant (94-100) | 56-83 |
| Compounds 7-12 | Significant (94-100) | Not specified |
| Compounds 1-4 | Not specified | 56-83 |
Data sourced from nih.gov
Antimalarial Activities
The search for new antimalarial agents has led to the investigation of N-phenyl-propanamide derivatives. A series of thirty-seven ring-substituted N-arylcinnamanilides, which are structurally related to N-phenyl-propanamides, were screened for activity against the chloroquine-sensitive strain of Plasmodium falciparum. Fourteen of these derivatives showed IC50 values ranging from 0.58 to 31 µM. mdpi.comnih.gov The most effective compound was (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, with an IC50 of 0.58 µM. mdpi.comnih.gov Importantly, the most active compounds did not show significant cytotoxicity against human cells, indicating a selective action against the parasite. mdpi.comnih.gov
Phenylalanine carboxamide derivatives with a sulfonamide group have also been assessed for their antimalarial potential. Both computational docking and in vitro tests suggested that these compounds have effective antimalarial properties. researchgate.net
Another class of related compounds, 3-hydroxy-propanamidines, has emerged as a promising new class of orally active antimalarials. The most active compound in this series demonstrated excellent in vitro activity, with nanomolar inhibition of both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. nih.gov
Table 3: Antimalarial Activity of N-Arylcinnaanilides against P. falciparum
| Compound | IC50 (µM) |
|---|---|
| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 |
| (2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 2.0 - 4.3 |
| (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 2.0 - 4.3 |
| (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide | 2.0 - 4.3 |
| (2E)-3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide | 2.0 - 4.3 |
Antidiabetic Activities
Derivatives of this compound have been explored for their potential as antidiabetic agents, primarily through the inhibition of key enzymes involved in glucose metabolism. A series of new sulfonamide derivatives connected through an imine linker were synthesized and evaluated for their in vitro α-glucosidase inhibition activities. nih.gov Four of these derivatives exhibited excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM, making them more potent than the reference drug acarbose. nih.gov The structure-activity relationship study revealed that an unsubstituted phenyl ring on the sulfonamide derivative showed the best activity. nih.gov
The antioxidant properties of flavonoids and their derivatives are often correlated with their antidiabetic effects. nih.gov Studies have shown that the number and configuration of hydroxyl groups on flavonoid structures are important for both their antioxidant and α-glucosidase inhibitory activities. nih.gov
Furthermore, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for both antioxidant and in vivo antidiabetic activity in a streptozotocin-induced diabetic model. Several of these compounds demonstrated prominent antioxidant and antidiabetic effects. researchgate.net
Table 4: α-Glucosidase Inhibitory Activity of Sulfonamide Derivatives
| Compound | IC50 (µM) |
|---|---|
| Compound 3a | 19.39 |
| Compound 3b | 25.12 |
| Compound 3h | 25.57 |
| Compound 6 | 22.02 |
| Acarbose (Reference) | >25.57 |
Data sourced from nih.gov
Structure Activity Relationship Sar Studies of N Phenyl 3 Sulfanylpropanamide Analogues
Elucidation of Key Structural Features for Biological Activity
Systematic modifications of related molecules have demonstrated that even minor alterations to any of these structural components can lead to significant changes in biological effects, including potency, selectivity, and even the type of activity observed. oncodesign-services.com For instance, in related compound series, the presence and positioning of substituents on the phenyl ring, the oxidation state of the sulfur atom, and the rigidity of the propanamide chain have all been identified as critical determinants of activity.
Impact of N-Substitution on Biological Efficacy and Selectivity
The N-phenyl group plays a pivotal role in the interaction of these analogues with their biological targets, often through hydrophobic and aromatic interactions. The nature and position of substituents on this phenyl ring can significantly modulate the biological efficacy and selectivity of the compounds.
Studies on related N-substituted propanamide derivatives have shown that the introduction of various functional groups on the phenyl ring can lead to a wide range of biological responses. For example, in a series of N-substituted 3,5-diarylidenepiperidin-4-ones, which share a core structural similarity, substitutions on the aromatic rings were found to be critical for their antiproliferative activity. nih.gov Specifically, the presence of a 4-bromobenzylidene group resulted in a compound with potent and broad-spectrum antiproliferative activity. nih.gov
In another study on pyrrolidine (B122466) amide derivatives, modifications to the terminal phenyl group significantly influenced the inhibitory activity against N-acylethanolamine acid amidase (NAAA). nih.gov This suggests that the electronic and steric properties of the substituents on the N-phenyl ring are key factors in determining the binding affinity and selectivity of these compounds for their target enzymes. nih.gov
Table 1: Impact of N-Phenyl Substitution on Biological Activity of Selected Propanamide Analogs
| Compound ID | N-Phenyl Substitution | Biological Activity (Example) | Reference |
| 8a | 4-Bromobenzylidene (on a related piperidinone core) | Potent antiproliferative activity (GI50 = 0.35 µM) | nih.gov |
| 4g | 4-Phenylcinnamoyl (on a pyrrolidine amide core) | NAAA inhibition | nih.gov |
This table presents illustrative data from related compound classes to highlight the principle of N-phenyl substitution effects.
Influence of Sulfanyl (B85325) Moiety Modifications on Target Interactions
The sulfanyl (-SH) group is a critical functional group that can participate in various interactions with biological macromolecules, including hydrogen bonding and coordination with metal ions in enzyme active sites. Its modification, for instance, through oxidation to sulfinyl (-SO-) or sulfonyl (-SO2-) groups, or by replacement with other functional groups, can dramatically alter the compound's biological profile.
In studies of propanamide-sulfonamide based drug conjugates, the sulfonamide moiety (-SO2NH-) was shown to be crucial for a range of biological activities, including anti-inflammatory and enzyme inhibitory effects. nih.gov For example, naproxen (B1676952) conjugated with sulfathiazole (B1682510) demonstrated potent urease inhibition. nih.gov The nature of the substituent on the sulfonamide nitrogen also played a significant role, with different groups leading to varied inhibitory concentrations. nih.gov
Furthermore, in a series of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors, the sulfone group was a key component of the pharmacophore responsible for their inhibitory activity. nih.gov This highlights the importance of the oxidation state of the sulfur atom in directing the type and potency of biological activity.
Role of Propanamide Backbone Modifications in Activity
The propanamide backbone serves as a scaffold, holding the N-phenyl and sulfanyl moieties in a specific spatial orientation for optimal interaction with the biological target. Modifications to this backbone, such as altering its length, introducing conformational constraints, or substituting the amide bond, can have a profound impact on activity.
Research on polyamide backbone modified peptides has demonstrated that such alterations can improve biological properties, including stability and cell penetration. nih.gov While not directly N-phenyl-3-sulfanylpropanamide, these studies underscore the principle that modifying the amide-containing backbone is a valid strategy for optimizing drug-like properties.
In a series of pyrrolidine amide derivatives, the nature of the linker, which is analogous to the propanamide backbone, was found to be critical for inhibitory potency and selectivity. nih.gov Conformationally flexible linkers tended to increase inhibitory potency, whereas more rigid linkers, while sometimes reducing potency, could enhance selectivity. nih.gov This suggests a delicate balance between the flexibility required to adopt an optimal binding conformation and the rigidity needed for selective target recognition.
Quantitative SAR (QSAR) Correlation with Structural Parameters
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For sulfonamide derivatives, which are structurally related to sulfanylpropanamides, several QSAR studies have been conducted to elucidate the key parameters governing their inhibitory activities.
One study on acetazolamide (B1664987) and sulfanilamide (B372717) derivatives as carbonic anhydrase inhibitors developed a QSAR model indicating that the inhibition of the enzyme is influenced by the energy, entropy, polarity, and reactivity indices of the sulfonamide compounds. nih.gov The best model achieved a high correlation coefficient (R² = 0.943), demonstrating good predictive power. nih.gov
Another QSAR study on a larger set of sulfonamide inhibitors of human carbonic anhydrase II highlighted the importance of steric and electrostatic fields in determining the inhibitory potency. nih.gov The models suggested that heterocyclic sulfonamides were generally more active than aromatic ones. nih.gov Furthermore, a QSAR analysis of aryl sulfonamide derivatives as Mcl-1 inhibitors demonstrated that nonlinear models gave better predictive results (R² > 0.94). qub.ac.uk
These studies, while not on this compound itself, provide a strong indication that QSAR models based on quantum mechanical and 3D descriptors can be powerful tools for predicting the activity of new analogues and for guiding their design.
Table 2: Key Parameters from QSAR Studies of Related Sulfonamide Derivatives
| Study Focus | Key Correlated Parameters | Model Type | Reference |
| Carbonic Anhydrase Inhibition | Energy, Entropy, Polarity, Reactivity Indices | Multiple Linear Regression | nih.gov |
| Carbonic Anhydrase II Inhibition | Steric and Electrostatic Fields | CoMFA, CoMSIA | nih.gov |
| Mcl-1 Inhibition | 2D and 3D Descriptors | LSSVM, GP (Nonlinear) | qub.ac.uk |
Design Principles for Enhanced Potency and Specificity of Sulfanylpropanamides
Based on the collective SAR and QSAR insights from studies on this compound analogues and related compounds, several design principles can be formulated to guide the development of new derivatives with enhanced potency and specificity.
Optimize N-Phenyl Substitution: The N-phenyl ring is a key site for modification. Introducing a variety of substituents with different electronic (electron-donating and electron-withdrawing) and steric properties can fine-tune the binding affinity and selectivity. The position of the substituent is also critical and should be systematically explored.
Incorporate Conformational Constraints: The flexibility of the propanamide backbone can be modulated to improve potency and selectivity. Introducing cyclic structures or double bonds within the linker can restrict the conformational freedom, potentially locking the molecule in a bioactive conformation and improving target specificity. nih.gov
Utilize Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design strategies can be employed. nih.gov Docking studies can predict the binding modes of designed analogues, allowing for the rational introduction of functional groups that can form specific interactions with key residues in the active site, thereby enhancing potency and selectivity.
Apply QSAR Models: Developed QSAR models can be used to predict the biological activity of virtual compounds before their synthesis. oncodesign-services.com This computational screening can prioritize the synthesis of analogues that are most likely to exhibit the desired biological profile, thus accelerating the drug discovery process.
By systematically applying these design principles, researchers can navigate the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential.
Future Directions and Research Opportunities for N Phenyl 3 Sulfanylpropanamide
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of N-phenyl-3-sulfanylpropanamide and its derivatives is a cornerstone for enabling future research. While traditional methods exist, the exploration of novel, more efficient, and versatile synthetic pathways is a key area of opportunity. Current strategies often involve the formation of the propanamide backbone followed by the introduction of the sulfanyl (B85325) group. Future work could focus on developing innovative methodologies that offer improved yields, stereoselectivity, and access to a broader diversity of analogues.
Key research directions include:
Advanced Coupling Reactions: Investigating new catalysts and reaction conditions for coupling thiol-containing fragments with propanamide precursors, such as the use of 3-bromopropanoyl chloride with various amines.
Chemoselective Reactions: Further exploiting chemoselective reactions, like the Michael addition of thiols to acrylic acid derivatives, which allows for precise control over bond formation.
Flow Chemistry: Adapting and developing continuous flow synthesis methods for sulfanylpropanamides. This could lead to safer handling of reactive intermediates, improved scalability, and higher purity of the final products.
Table 1: Comparison of Potential Synthetic Methodologies for Sulfanylpropanamides
| Methodology | Description | Potential Advantages | Key References |
|---|---|---|---|
| Nucleophilic Substitution | Involves reacting a thiol nucleophile with an electrophilic propanamide, often a halo-substituted version. | Straightforward, widely applicable for various substituted thiols and amides. | , |
| Michael Addition | A chemoselective reaction involving the addition of a thiol to an α,β-unsaturated carbonyl compound like acrylamide. | High atom economy, mild reaction conditions, good control over regioselectivity. | , |
| Azide (B81097) Coupling Method | Utilizes an azide intermediate for the coupling of molecular fragments, which has been applied to related quinoxaline (B1680401) structures. | Useful for constructing more complex derivatives, particularly those involving amino acid spacers. | |
| Thiation Reactions | Conversion of an amide or one to a thione, which can then be used in subsequent S-alkylation reactions. | Provides an alternative route to key thione intermediates for further elaboration. | , |
Advanced Spectroscopic Characterization for Conformational Dynamics
Understanding the three-dimensional structure and conformational flexibility of this compound is critical to elucidating its interaction with biological targets. While standard techniques like 1H and 13C NMR are used for routine characterization, advanced spectroscopic methods are required to probe the molecule's dynamic behavior. These techniques can provide insights into how the molecule changes shape in different environments, which is crucial for structure-based drug design.
Future research should employ a suite of advanced spectroscopic tools:
Multi-dimensional NMR: Techniques like 4D NMR spectroscopy can be used to solve complex solution structures and study dynamic processes.
FTIR Microspectroscopy: This method can be applied to study conformational changes of the molecule when, for example, it is bound to a surface or an enzyme, providing spatial and chemical information.
Raman Spectroscopy: Can offer detailed vibrational information, which is sensitive to the local chemical environment of the sulfanyl group and can be used to study interactions and reactions.
Table 2: Advanced Spectroscopic Techniques for Conformational Analysis
| Technique | Application for this compound | Type of Information Gained | Key References |
|---|---|---|---|
| X-ray Crystallography | Determination of the solid-state 3D structure of the molecule or its complex with a target protein. | Precise bond lengths, bond angles, and crystal packing information. | |
| Multi-dimensional NMR | Elucidation of solution-state structure, dynamics, and intermolecular interactions (e.g., with proteins). | Through-bond and through-space atomic correlations, conformational flexibility. | |
| FTIR Spectroscopy | Analysis of vibrational modes to detect changes in functional groups upon binding or reaction. | Information on hydrogen bonding, secondary structure changes in target proteins. | |
| Raman Spectroscopy | Probing the sulfur-hydrogen or sulfur-carbon bond to monitor the state of the thiol group. | Insights into redox state, metal coordination, and local environment. | , |
Integration of Multi-Omics Data in Biological Activity Research
To fully understand the biological impact of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to the compound. This approach moves beyond a single target to a comprehensive analysis of the pathways and networks affected by the molecule, which is transformative for identifying therapeutic targets and understanding mechanisms of action.
Future research avenues include:
Compound-centric Proteomics: Using chemical probes based on the this compound scaffold to pull down interacting proteins and identify direct molecular targets.
Transcriptomic Profiling: Analyzing changes in gene expression in cells treated with the compound to identify affected biological pathways and potential biomarkers of activity.
Integrated Network Analysis: Combining multi-omics datasets with computational tools to build network models that predict drug-target interactions and elucidate complex disease mechanisms. The use of single-cell multi-omics can provide an even more detailed picture of cellular heterogeneity in response to the compound.
Table 3: Role of Different Omics Data in Drug Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
